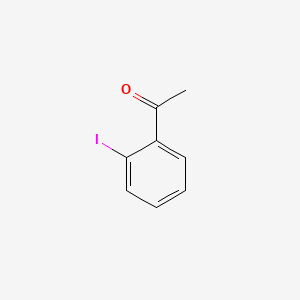

1-苯基-2,3,4,9-四氢-1H-β-咔啉盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of tetrahydro-β-carboline derivatives has been explored in various studies, with each demonstrating a unique approach to creating these compounds. In one study, a tetrahydro-β-carboline derivative was synthesized through a three-step reaction, yielding a 76% success rate. This particular compound was 2-benzoyl-6-methoxy-9-methyl-1-phenyl-1,2,3,4-tetrahydro-β-carboline, characterized by spectroscopic methods such as NMR, UV, IR, and MS, and confirmed by single crystal X-ray diffraction . Another research synthesized a series of tetrahydro-β-carboline derivatives, focusing on cerebral protection effects, with one compound showing potent effects against both lipid peroxidation and potassium cyanide intoxication . Dithiocarbamates of substituted tetrahydro-β-carbolines were also synthesized, with some showing significant hepatoprotective activity against carbon tetrachloride-induced liver damage . Additionally, methyl 1-nitrophenyl-1,2,3,4-9H-tetrahydro-beta-carboline-3-carboxylate derivatives were synthesized and evaluated for trypanocidal activity, with one compound exhibiting significant activity . Lastly, positional isomers of tetrahydro-β-carboline carboxylic acids and their derivatives were synthesized, with smaller alkyl groups showing potent hepatoprotective activity .

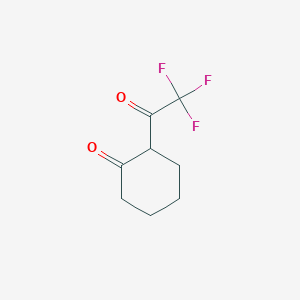

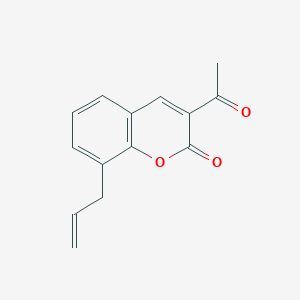

Molecular Structure Analysis

The molecular structure of these tetrahydro-β-carboline derivatives is crucial for their biological activity. The structure of the synthesized 2-benzoyl-6-methoxy-9-methyl-1-phenyl-1,2,3,4-tetrahydro-β-carboline was confirmed using single crystal X-ray diffraction, which is essential for understanding its inhibitory activity against acetylcholinesterase . The structure-activity relationships discussed in the studies highlight the importance of molecular structure in determining the efficacy of these compounds against various biological targets, such as lipid peroxidation, potassium cyanide intoxication, and liver damage .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of tetrahydro-β-carboline derivatives are complex and varied. The three-step reaction mentioned in one study indicates a multi-stage process to achieve the final compound . The introduction of substituents onto methyl tetrahydro-β-carboline-2-carbodithioate and the synthesis of positional isomers demonstrate the chemical versatility and the potential for creating a wide range of derivatives with different biological activities . The synthesis of nitrophenyl-tetrahydro-β-carboline derivatives and their evaluation against Trypanosoma cruzi also involves specific chemical reactions that lead to the formation of compounds with trypanocidal activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydro-β-carboline derivatives are closely related to their biological activities. The compound synthesized in one study showed minimal toxicological profile at the cellular level, which is an important consideration for drug development . The hepatoprotective activity of the synthesized compounds against carbon tetrachloride-induced liver damage suggests that these compounds have specific physical and chemical properties that confer this activity . The potent effects against lipid peroxidation and potassium cyanide intoxication also indicate that the physical and chemical properties of these compounds play a significant role in their protective effects .

科学研究应用

蛋白质组学研究

该化合物由于其分子特性,被应用于蛋白质组学研究。 它在生物学研究用分子合成中用作反应物 。其分子量(284.78)和分子式(C17H17ClN2)使其适用于各种蛋白质组学分析。

药理学

在药理学中,该化合物的衍生物,被称为色胺,具有多种药理学特性。 它们正在被研究作为抗癌剂的潜力,特别是在杂化化合物的合成和细胞毒性评估中 。

生物化学

作为代谢物,该化合物在生物过程和途径的研究中发挥作用。 它存在于各种细菌菌株条件培养基中,表明其在微生物代谢研究中的相关性 。

神经科学

该化合物的衍生物与色胺有关,由于其与神经递质的结构相似性,它们在神经科学中受到关注。 这使得它们成为研究神经通路和疾病的宝贵工具 。

分析化学

在分析化学中,1-苯基-2,3,4,9-四氢-1H-β-咔啉盐酸盐用作校准仪器和验证方法的标准品。 它参与生物学研究用分子的合成,包括哈尔明衍生物和β-咔啉 。

有机化学

该化合物在有机化学中对于合成新的结构和探索其性质具有重要意义。 它用于设计具有预测水溶性和其他物理化学特性的类似物 。

药物化学

它在药物化学中具有应用,在生物学研究用分子的合成中用作反应物,包括哈尔明衍生物的细胞毒性和杀虫活性 。

化学合成

在化学合成中,该化合物是合成各种有机分子的前体。 它在氧化脱羧和β-咔啉衍生物的合成中的作用特别令人感兴趣 。

作用机制

Target of Action

It is known that beta-carbolines, a class of compounds to which this molecule belongs, often interact with the central nervous system, specifically monoamine oxidase (mao) enzymes .

Mode of Action

Beta-carbolines are known to inhibit mao enzymes, which are involved in the breakdown of neurotransmitters . By inhibiting these enzymes, beta-carbolines can increase the levels of neurotransmitters in the brain, potentially affecting mood and behavior.

Biochemical Pathways

As a potential mao inhibitor, it could impact the metabolic pathways of neurotransmitters such as serotonin, norepinephrine, and dopamine .

Result of Action

It has been suggested that beta-carbolines may have antitumoral activity .

属性

IUPAC Name |

1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2.ClH/c1-2-6-12(7-3-1)16-17-14(10-11-18-16)13-8-4-5-9-15(13)19-17;/h1-9,16,18-19H,10-11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPZCTJZLNJOUBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC=CC=C4.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40957145 |

Source

|

| Record name | 1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40957145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3574-01-4 |

Source

|

| Record name | 9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-phenyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003574014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40957145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(pyridin-2-yl)ethyl]aniline](/img/structure/B1295874.png)